4-Methoxynaphthalen-1-amine

Beschreibung

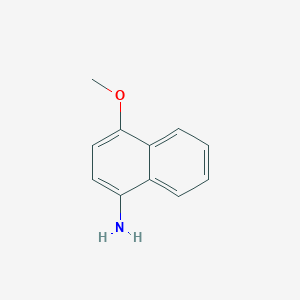

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUPDOMGALPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454284 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16430-99-2 | |

| Record name | 4-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxynaphthalen 1 Amine and Its Core Structure

Established Synthetic Routes to 4-Methoxynaphthalen-1-amine

Traditional methods for synthesizing naphthalenamines, including this compound, often rely on foundational organic chemistry reactions, such as the reduction of a nitro-substituted precursor or building the scaffold through a series of reactions.

Reduction of Nitro-Naphthalene Precursors

The most direct and common synthetic route to this compound involves the reduction of its corresponding nitro compound, 1-methoxy-4-nitronaphthalene (B51467). This precursor serves as a readily available starting material for introducing the amine functionality.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A classic and widely used method involves chemical reduction with metals in an acidic medium. For instance, the reduction of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) is effectively carried out using iron turnings in the presence of a small amount of hydrochloric acid. prepchem.com The reaction is initiated, and the nitro compound is added portion-wise while controlling the temperature to prevent side reactions, such as the formation of azo compounds. prepchem.com After the reduction is complete, the reaction mixture is made alkaline to liberate the free amine, which can then be purified. prepchem.com This well-established procedure is applicable to a wide range of nitroaromatic compounds, including 1-methoxy-4-nitronaphthalene.

Table 1: Properties of the Precursor 1-Methoxy-4-nitronaphthalene

| Property | Value |

|---|---|

| CAS Number | 4900-63-4 sigmaaldrich.comnih.gov |

| Molecular Formula | C₁₁H₉NO₃ sigmaaldrich.comuni.lu |

| Molecular Weight | 203.19 g/mol sigmaaldrich.com |

| Appearance | Yellow to orange crystalline powder guidechem.com |

| Melting Point | 83-85 °C sigmaaldrich.com |

Multi-step Synthetic Strategies to the Naphthalene (B1677914) Amine Scaffold

When a suitable precursor like 1-methoxy-4-nitronaphthalene is not directly available, multi-step synthetic strategies are employed to construct the desired molecule. vapourtec.comudel.edu These approaches involve building the naphthalene core or introducing the required functional groups through a sequence of reactions.

An example of a multi-step synthesis on a related scaffold involves the reaction of commercially available 1-methoxynaphthalene (B125815) with substituted phenylacetic acids in the presence of trifluoroacetic anhydride (B1165640) to form deoxybenzoins. jst.go.jp These intermediates are then converted to enamines, which subsequently react with guanidine (B92328) hydrochloride to yield substituted pyrimidin-2-amines. jst.go.jp While this route produces a different final compound, it illustrates a common strategy where the core 4-methoxynaphthalene unit is elaborated through several synthetic steps to build more complex molecules. jst.go.jp

Another approach involves the de novo construction of aromatic rings from linear precursors. researchgate.net For example, new methods have been developed for preparing naphthyl amines from 1,5-unsaturated dicarbonyl precursors, demonstrating the versatility of building the core aromatic amine structure from non-aromatic starting materials. researchgate.net Such multi-step syntheses are a cornerstone of synthetic chemistry, allowing for the creation of complex compounds in a controlled and efficient manner. vapourtec.com

Advanced Approaches in Naphthalene Amine Synthesis

Modern synthetic chemistry offers more advanced, efficient, and often more environmentally friendly methods for the synthesis of naphthalene amines. These include catalytic processes and the use of alternative energy sources to drive reactions.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a powerful and clean alternative to chemical reduction for converting nitro groups to amines. This method involves the use of hydrogen gas and a metal catalyst. The hydrogenation of nitronaphthalene to produce naphthylamine can be carried out in the liquid phase under hydrogen pressure in the presence of a nickel catalyst. google.com The reaction is often performed at elevated temperatures (75 to 130 °C) and pressures (above 350 pounds per sq. in.). google.com Small amounts of water can be essential for a rapid initial reaction. google.com

Various catalytic systems have been developed for this transformation, offering different levels of activity and selectivity.

Nickel Catalysts : Used for the hydrogenation of alpha-nitronaphthalene to alpha-naphthylamine. google.com

Palladium on Carbon (Pd/C) : A common catalyst for the hydrogenation of nitronaphthalenes. researchgate.net

Platinum on Activated Charcoal (Pt/C) : This catalyst is used for the hydrogenation of purified 1-nitronaphthalene at temperatures of 160 to 200°C and high pressures (80 to 150 bar). google.com

Metal-Free Catalysts : An innovative approach utilizes nitrogen-doped carbon nanotubes as a metal-free catalyst for the hydrogenation of 1-nitronaphthalene, avoiding the use of precious metals. google.com

Table 2: Comparison of Catalytic Hydrogenation Systems for Nitronaphthalene Reduction

| Catalyst System | Substrate | Conditions | Key Features |

|---|---|---|---|

| Nickel | Alpha-nitronaphthalene | 75-100 °C, 400-500 psi H₂ google.com | Effective liquid-phase reduction. google.com |

| Platinum/Activated Charcoal | Purified 1-nitronaphthalene | 160-200 °C, 80-150 bar H₂ google.com | Used for purified substrates free of sulfur compounds. google.com |

| Nitrogen-doped Carbon Nanotubes | 1-nitronaphthalene | Not specified | Metal-free, avoids precious metals, reusable. google.com |

Microwave-Assisted Synthetic Protocols for Related Naphthalene Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in modern chemistry, offering significant advantages over conventional heating methods. ijacskros.comyoutube.com This technique uses the ability of polar molecules or ions to transform electromagnetic energy into heat, a process known as dielectric heating. youtube.comnih.gov This results in rapid and uniform heating of the reaction mixture. nih.gov

The primary benefits of using microwave irradiation in synthesis include:

Accelerated Reaction Rates : Many reactions can be completed in minutes compared to hours with conventional refluxing. youtube.com

Higher Yields : Efficient and uniform heating often leads to improved product yields. youtube.com

Increased Purity : The reduction in reaction time can minimize the formation of byproducts. youtube.com

Greener Chemistry : MAOS can often be performed under solvent-free conditions, reducing chemical waste. ijacskros.comoatext.com

While specific protocols for the microwave-assisted synthesis of this compound are not widely documented, the technology has been successfully applied to the synthesis of related naphthalene derivatives. For instance, naphthalenemonoimides and N-desymmetrized naphthalenediimides have been synthesized using stepwise microwave-assisted protocols. researchgate.net Similarly, the Skraup synthesis of quinoline (B57606), which typically requires harsh conditions, can be performed under microwave irradiation in an ionic liquid medium, highlighting the potential for cleaner and more efficient syntheses. ijacskros.comiipseries.org

Table 3: Advantages of Microwave-Assisted Organic Synthesis (MAOS)

| Feature | Description |

|---|---|

| Speed | Dramatically reduced reaction times. youtube.com |

| Yield | Often provides higher product yields compared to conventional methods. youtube.com |

| Purity | Cleaner reactions with fewer side products. youtube.com |

| Efficiency | Uniform and direct heating of the reaction medium. nih.gov |

| Environmental Impact | Potential for solvent-free reactions reduces waste. ijacskros.com |

Applications of Named Reactions in Amine Synthesis (e.g., Skraup Reaction for Related Isomers)

Named reactions are fundamental tools in synthetic chemistry, providing reliable methods for constructing specific molecular architectures. The Skraup synthesis, discovered by Zdenko Hans Skraup, is a classic method for producing quinolines. wikipedia.org The reaction typically involves heating an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.org The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a series of reactions with the amine to form the quinoline ring system. youtube.com

While the Skraup reaction is primarily used to synthesize quinolines from anilines, its principles can be extended to other aromatic amines to create more complex fused heterocyclic systems. When applied to a naphthylamine, such as an isomer of the target compound, the reaction does not yield a simple quinoline but rather a benzoquinoline. For example, the synthesis of benzoquinoline can be achieved starting from α-naphthylamine using the Skraup reaction. iipseries.org This demonstrates how a named reaction can be applied to the naphthalene amine scaffold to generate derivatives with increased structural complexity, which is of interest in medicinal chemistry and materials science. acs.orgnih.gov

Synthesis of Key Intermediates Incorporating the 4-Methoxynaphthalene Moiety

The successful synthesis of this compound is contingent upon the efficient preparation of key intermediates that possess the core 4-methoxynaphthalene structure. These intermediates serve as the foundational building blocks for the subsequent introduction of the amine functionality.

Synthesis of 1-Methoxynaphthalene

1-Methoxynaphthalene is the primary starting material for several synthetic routes. It is typically prepared from 1-naphthol (B170400) through methylation. A common laboratory and industrial method is the Williamson ether synthesis, where 1-naphthol is deprotonated by a base to form the naphthoxide, which then acts as a nucleophile to attack a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

An alternative, more environmentally conscious method has been developed using dimethyl carbonate as the methylating agent in the presence of a phase-transfer catalyst, which avoids the use of highly toxic dimethyl sulfate and organic solvents. google.com

Table 1: Synthetic Methods for 1-Methoxynaphthalene

| Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|

| 1-Naphthol | Dimethyl sulfate, Sodium hydroxide | Reaction temperature kept below 40 °C, followed by heating to complete the reaction. | prepchem.com |

| 1-Naphthol | Dimethyl carbonate, Dilute alkali solution (e.g., NaOH), Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Reaction heated to 60-85 °C for 3-6 hours. | google.com |

Synthesis of 1-Methoxy-4-nitronaphthalene

The nitration of 1-methoxynaphthalene is a critical step for the synthesis of this compound via the reduction pathway. The methoxy (B1213986) group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. Nitration of 1-methoxynaphthalene can yield a mixture of isomers, including the 2-nitro and 4-nitro products. publish.csiro.au Reaction conditions can be tuned to favor the formation of the desired 4-nitro isomer. Studies have investigated the isomer distribution using various nitrating agents and solvent systems. publish.csiro.auuq.edu.au For instance, nitration in acetic anhydride has been reported to yield the 4-nitro compound. publish.csiro.au

Table 2: Nitration of 1-Methoxynaphthalene

| Starting Material | Nitrating Agent | Solvent/Conditions | Major Products | Reference |

|---|---|---|---|---|

| 1-Methoxynaphthalene | Nitric acid | Acetic anhydride | 1-Methoxy-4-nitronaphthalene, 1-Methoxy-2-nitronaphthalene | publish.csiro.au |

| 1-Methoxynaphthalene | Mixed acid (HNO₃/H₂SO₄) | Acetic acid | Can lead to side products like 4,4'-dimethoxy-1,1'-binaphthyl. | publish.csiro.au |

The resulting 1-methoxy-4-nitronaphthalene can then be converted to this compound through standard reduction procedures, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Synthesis of 1-Halo-4-methoxynaphthalene

For the Buchwald-Hartwig amination route, a halogenated precursor such as 1-bromo-4-methoxynaphthalene (B134783) or 1-iodo-4-methoxynaphthalene (B11841820) is required. These intermediates can be synthesized from 4-methoxy-1-naphthol (B1194100) via diazotization followed by a Sandmeyer-type reaction, or through direct electrophilic halogenation of 1-methoxynaphthalene. The directing effects of the methoxy group would favor substitution at the 4-position.

Reactivity of the Amine Functionality

The primary amine group in this compound is a key site for a variety of chemical transformations, including condensation, acylation, and sulfonylation reactions. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. This condensation reaction is typically reversible and can be catalyzed by either acid or base, or promoted by heat. The formation of a Schiff base from an aromatic amine, such as a naphthalenamine derivative, and an aromatic aldehyde results in a more stable and readily synthesized compound due to effective conjugation.

A notable example analogous to the reactivity of this compound is the synthesis of (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine. This Schiff base was synthesized by refluxing 1-naphthylamine with 3,4-dimethoxybenzaldehyde in a methanolic solution. The formation of the characteristic azomethine (C=N) bond was confirmed by spectroscopic methods, with a sharp peak observed at 1627.92 cm⁻¹ in the FTIR spectrum, indicative of the C=N stretching frequency. neliti.com This demonstrates the straightforward nature of Schiff base formation with naphthalenamine derivatives.

The general mechanism for Schiff base formation involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

Table 1: Examples of Schiff Base Formation with Naphthalenamine Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|

Acylation and Sulfonylation Reactions

The amine group of this compound readily undergoes acylation and sulfonylation reactions with acyl halides and sulfonyl chlorides, respectively, to form stable amide and sulfonamide linkages. These reactions are crucial for introducing protecting groups or for building more complex molecular architectures.

Acylation: Acylation of amines with reagents like acetic anhydride is a common method for the synthesis of N-acetylated compounds. nih.gov This reaction typically proceeds under basic conditions or with a catalyst to neutralize the acid byproduct. The resulting amide is generally less reactive than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Sulfonylation: Similarly, sulfonylation of amines with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, yields sulfonamides. core.ac.ukwikipedia.org The resulting sulfonamides are non-basic. The reaction between an amine and tosyl chloride often requires a base to scavenge the HCl generated. researchgate.netsemanticscholar.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be functionalized to participate in these powerful transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-S and C-C Couplings)

Palladium-catalyzed reactions offer efficient methods for constructing complex molecular frameworks under relatively mild conditions.

C-S Coupling: Palladium-catalyzed C-S bond formation provides access to aryl thioethers. These reactions typically involve the coupling of an aryl halide or triflate with a thiol or a sulfide source. A domino reaction involving C-S bond formation, cross-coupling, and cyclization using thiourea as a dihydrosulfide surrogate has been developed to synthesize various sulfur-containing scaffolds. chemrxiv.org

C-C Coupling (Heck Reaction): The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for creating carbon-carbon bonds and has been widely applied in the synthesis of complex organic molecules. The catalytic cycle generally involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

Suzuki–Miyaura Coupling Strategies

The Suzuki–Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

For a derivative of this compound to participate in a Suzuki coupling, it would typically first be halogenated (e.g., brominated or iodinated). The resulting halo-substituted naphthalenamine derivative can then be coupled with a variety of boronic acids or esters under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst, a base, and a suitable solvent. researchgate.net The reaction has been successfully applied to halogenated aminopyrazoles, demonstrating its utility for substrates containing amine functionalities. wikipedia.org

Table 2: Key Features of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Key Catalyst/Reagents |

|---|---|---|---|

| C-S Coupling | Aryl halide/triflate + Thiol/Sulfide source | C-S | Palladium catalyst |

| Heck Reaction | Unsaturated halide + Alkene | C-C | Palladium catalyst, Base |

| Suzuki-Miyaura Coupling | Organohalide/triflate + Organoboron compound | C-C | Palladium catalyst, Base |

Annulation and Heterocyclic Ring Formation Utilizing this compound Derivatives

The structural framework of this compound makes it an excellent starting material for the synthesis of various fused heterocyclic systems, such as quinolines and acridines. These annulation reactions often involve the construction of a new ring onto the existing naphthalene core.

Quinoline Synthesis: Quinolines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. Several synthetic methods can be envisioned for the synthesis of quinoline derivatives from this compound. The Combes quinoline synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. nih.gov Another approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Acridine Synthesis: Acridines are polycyclic aromatic compounds containing a nitrogen atom in the central ring. The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid catalyst like zinc chloride. nih.govpharmaguideline.com A derivative of this compound could potentially be used as the diarylamine precursor in such a synthesis. Ullmann synthesis is another prevalent method that involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, followed by cyclization. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine |

| 1-Naphthylamine |

| 3,4-Dimethoxybenzaldehyde |

| Acetic anhydride |

| p-Toluenesulfonyl chloride (Tosyl chloride) |

| Thiourea |

| Pyridine |

An exploration of the chemical reactivity and analytical derivatization of this compound reveals its versatility as a precursor in synthetic chemistry and a target for analytical detection methodologies. This article details specific chemical reactions for synthesizing heterocyclic systems and outlines derivatization strategies for chromatographic analysis.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxynaphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Methoxynaphthalen-1-amine, the chemical shift (δ) of each proton is influenced by the electron density of its local environment.

The aromatic protons on the naphthalene (B1677914) ring system typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The specific positions of the methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups introduce further differentiation. The electron-donating nature of these groups tends to shield the ortho and para protons, shifting them to a relatively higher field (lower ppm) compared to the unsubstituted naphthalene.

The protons of the primary amine (-NH₂) group are subject to hydrogen bonding and their chemical shift can be highly variable, typically appearing as a broad signal between 0.5 and 5.0 ppm. pdx.edulibretexts.org The protons of the methoxy group (-OCH₃) are shielded and appear as a sharp singlet, typically in the range of 3.5 to 4.5 ppm, as they are attached to an oxygen atom which is in turn bonded to the aromatic ring. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | ~3.5 - 5.0 | Broad Singlet |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

| Aromatic H (H-2, H-3) | ~6.7 - 7.2 | Multiplet |

| Aromatic H (H-5, H-6, H-7, H-8) | ~7.3 - 8.2 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. Since only the ¹³C isotope (about 1.1% natural abundance) is NMR-active, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm. compoundchem.com For this compound, the aromatic carbons resonate in the range of approximately 100-150 ppm. oregonstate.edu The carbon atom directly attached to the electron-donating amine group (C1) and the methoxy group (C4) would be significantly shielded and shifted upfield compared to their positions in unsubstituted naphthalene. Conversely, the ipso-carbons (carbons directly bonded to the substituents) will be deshielded. The methoxy carbon (-OCH₃) typically appears in the 50-90 ppm region. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55 - 60 |

| Aromatic C (C2, C3) | ~100 - 120 |

| Aromatic C (C5, C6, C7, C8) | ~120 - 130 |

| Aromatic C (quaternary) | ~130 - 145 |

| Aromatic C (C1-NH₂, C4-OCH₃) | ~145 - 155 |

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between nuclei and enabling unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For a derivative of this compound, COSY would be used to trace the connectivity of the protons around the naphthalene rings, helping to assign specific resonances to their positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the already-assigned proton signals. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of a molecule. nih.gov

These techniques, when used in combination, allow for the complete and confident assignment of all ¹H and ¹³C signals, even in structurally complex derivatives.

The interaction of small molecules with protein targets is fundamental to drug discovery. NMR spectroscopy, particularly the ¹H-¹⁵N Heteronuclear Single Quantum Correlation (HSQC) experiment, is a powerful method for studying these interactions. nih.gov This technique specifically observes the signals from the amide groups in the protein's backbone.

To use this method, the protein is typically labeled with the ¹⁵N isotope. nih.gov An HSQC spectrum of the ¹⁵N-labeled protein is recorded in the absence of the ligand (e.g., a derivative of this compound). Then, the ligand is added, and another HSQC spectrum is acquired. If the ligand binds to the protein, the chemical environment of the amino acid residues at the binding site will change. This change is observed as a shift in the position (a chemical shift perturbation, or CSP) of the corresponding amide peaks in the HSQC spectrum. universiteitleiden.nlresearchgate.net

By mapping these chemical shift changes onto the protein's structure, the binding site, or "epitope," can be identified. springernature.com The magnitude of the shifts can also be used to determine the binding affinity (dissociation constant, Kd) of the ligand. researchgate.net This makes HSQC an invaluable tool for screening potential drug candidates and for understanding the molecular basis of protein-ligand recognition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

In Fourier Transform Infrared (FTIR) spectroscopy, an interferometer is used to measure the absorption of all infrared frequencies simultaneously, resulting in a high-resolution spectrum. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key functional groups.

N-H Vibrations: As a primary amine, it will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.org A broad N-H bending (scissoring) vibration is also expected around 1550-1650 cm⁻¹. libretexts.org

C-O Vibrations: The methoxy group will exhibit a strong C-O stretching band. For an aryl ether, this typically appears in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

Aromatic C-H and C=C Vibrations: The aromatic naphthalene ring will show C-H stretching vibrations just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.

The presence and precise position of these bands in the FTIR spectrum provide confirmatory evidence for the structure of this compound and its derivatives.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend (scissoring) | 1550 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-OCH₃) | C-O Stretch (asymmetric) | 1200 - 1275 |

| Ether (-OCH₃) | C-O Stretch (symmetric) | 1000 - 1075 |

Compound Name Reference

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. shu.ac.uklibretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org The wavelengths of light absorbed correspond to the energy differences between these orbitals, providing information about the molecule's electronic structure, particularly the conjugated π systems. libretexts.org

In the study of a Schiff base derivative of this compound, specifically (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, UV-Vis spectroscopy was employed to characterize its electronic transitions. nih.gov The analysis of such compounds often reveals complex spectra due to the various possible transitions, such as π → π* and n → π* transitions, which are influenced by the molecular structure and the solvent used. shu.ac.ukuzh.ch The π → π* transitions, which are typically intense, arise from the excitation of electrons in π bonding orbitals to π* antibonding orbitals within the aromatic naphthalene and phenol (B47542) rings. shu.ac.uk The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (e.g., from oxygen or nitrogen atoms) to π* antibonding orbitals. shu.ac.ukuzh.ch

The solvent can influence the wavelength of maximum absorption (λmax). For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may undergo a bathochromic (red) shift to longer wavelengths. shu.ac.uk

Table 1: Illustrative UV-Vis Absorption Data for a Derivative of this compound

| Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Methanol | 290, 345, 430 | Not specified | π → π, n → π |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Chloroform | 288, 344, 428 | Not specified | π → π, n → π |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Acetonitrile | 289, 343, 427 | Not specified | π → π, n → π |

Note: The specific molar absorptivity values and definitive transition assignments for each peak were not provided in the source material.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with very similar nominal masses. pnnl.gov

For a derivative of this compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the mass spectrum displayed a molecular ion peak (M+) at an m/z that corresponded to its proposed structure, confirming its molecular weight. researchgate.net HRMS would further refine this by providing a highly accurate mass that can be used to confirm the elemental composition, C20H19NO2. researchgate.net

Table 2: Example of HRMS Data for a Naphthalene Derivative

| Compound | Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | C20H19NO2 | 305.1416 | Data not available in the provided search results |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. coresta.org It is widely used to assess the purity of a sample by separating the main component from any impurities. The mass spectrometer then provides the molecular weight of the eluting compounds, allowing for their identification. coresta.org While specific LCMS data for this compound was not found, this technique is standard for analyzing aromatic amines to ensure the absence of starting materials or side-products from a synthesis. coresta.org

X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

For the derivative (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, single crystal X-ray diffraction revealed a twisted conformation, with a significant dihedral angle of 33.41 (4)° between the naphthalene and phenol ring systems. nih.gov In another related structure, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene and benzene (B151609) rings was found to be 82.50 (7)°. nih.gov

Table 3: Selected Crystallographic Data for a Derivative of this compound

| Parameter | (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol |

| Chemical Formula | C19H17NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.2811 (6) |

| b (Å) | 6.4713 (3) |

| c (Å) | 16.6800 (7) |

| β (°) | 99.412 (2) |

| Volume (ų) | 1519.00 (11) |

| Z | 4 |

Source: nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto the Hirshfeld surface, which is the boundary of a molecule's space in the crystal, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net

For (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, Hirshfeld analysis and the associated 2D fingerprint plots confirmed that dispersion forces are the predominant interactions in the crystal structure. nih.gov The analysis revealed the presence of C—H···O hydrogen bonds, which link molecules into inversion dimers, as well as parallel-displaced π–π and C—H···π interactions that contribute to the formation of a three-dimensional network. nih.gov In the crystal packing, H···H interactions are the most abundant, highlighting the significance of van der Waals forces. nih.gov

Table 4: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis for a Naphthalene Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | > 40% | Represents van der Waals forces and dispersion. nih.gov |

| C···H/H···C | ~20-30% | Indicates C—H···π interactions. nih.gov |

| O···H/H···O | ~10-15% | Corresponds to hydrogen bonding. nih.gov |

Computational Chemistry and Molecular Modeling of 4 Methoxynaphthalen 1 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like 4-Methoxynaphthalen-1-amine.

Geometry optimization using DFT methods is performed to determine the most stable three-dimensional conformation of a molecule, corresponding to its lowest energy state. nih.gov For naphthalene (B1677914) derivatives, calculations are often carried out using functionals like B3LYP or M062X with various basis sets (e.g., 6-311+G(d)). iucr.orgresearchgate.net This process refines bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides a realistic representation of the molecule's structure. arxiv.orgresearchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. iucr.org For instance, vibrational frequencies from theoretical calculations can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net Studies on compounds structurally related to this compound have shown excellent agreement between calculated and experimental vibrational frequencies after applying a scaling factor. iucr.orgresearchgate.net This comparative analysis helps in the definitive assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C aromatic ring vibrations, and C-O bond stretching. iucr.org Similarly, electronic properties like excitation energies and wavelengths can be calculated using Time-Dependent DFT (TD-DFT), providing predictions that align well with experimental UV-Vis absorption spectra. researchgate.netarxiv.org

Below is a representative table comparing experimental and DFT-calculated vibrational frequencies for a Schiff base derivative of 4-methoxynaphthalene, illustrating the predictive power of this method.

| Vibrational Assignment | Experimental IR (cm⁻¹) | Calculated (DFT) IR (cm⁻¹) |

| O-H Stretch | 3348 | - |

| C-H Aromatic Stretch | 2931–2846 | - |

| C=N Imine Stretch | 1568 | - |

| C=C Aromatic Elongation | 1512 | - |

| Data derived from a study on (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, a closely related compound. iucr.org |

Derived from the electronic structure, DFT allows for the calculation of various reactivity descriptors that quantify a molecule's chemical behavior. nih.govGlobal reactivity descriptors provide insight into the reactivity of the molecule as a whole. rasayanjournal.co.in These are calculated from the energies of the HOMO and LUMO and include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes chemical reactions. rasayanjournal.co.in

Electronegativity (χ): Describes the power of a molecule to attract electrons. rasayanjournal.co.in

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rasayanjournal.co.in

Local reactivity descriptors , such as Fukui functions and dual descriptors, are used to identify the most reactive sites within a molecule, predicting regions susceptible to nucleophilic or electrophilic attack. iucr.orgresearchgate.net This analysis is critical for understanding reaction mechanisms and designing molecules with specific reactivity patterns.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. |

| Chemical Softness (S) | 1 / η | A measure of chemical reactivity. rasayanjournal.co.in |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |

| Electrophilicity (ω) | μ² / 2η | Capacity to accept electrons. |

| I represents the ionization potential (-EHOMO) and A represents the electron affinity (-ELUMO). |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in structure-based drug design to understand and predict ligand-target interactions.

Derivatives of this compound have been investigated as inhibitors for a variety of protein targets implicated in diseases like cancer and bacterial infections.

Tubulin Colchicine (B1669291) Site: Several studies have shown that derivatives of this compound act as tubulin polymerization inhibitors by binding to the colchicine site. jst.go.jpresearchgate.net Molecular docking simulations reveal that these compounds often adopt an "L-shaped" conformation within the binding pocket. jst.go.jpnih.gov The 4-methoxynaphthalene moiety typically occupies a hydrophobic pocket, forming interactions with residues such as Cys-241, Leu-248, Ala-250, Leu-255, and Ala-316. jst.go.jpnih.gov Additionally, cation-π interactions with residues like Lys-254 and Lys-352 are often observed, which help to anchor the ligand in the binding site. jst.go.jpnih.gov

Tyrosine Kinase Receptors: Receptor Tyrosine Kinases (RTKs), such as EGFR and VEGFR, are key targets in cancer therapy. ijcce.ac.irresearchgate.net Docking studies of potential inhibitors into the ATP-binding domain of these receptors help elucidate their mechanism of action. nih.govnih.gov While specific studies on this compound are limited, related structures like anilinoquinazolines are known to bind in this pocket, and docking simulations are used to predict binding modes and energies for novel derivatives. ijcce.ac.ir

Mcl-1 Protein: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein overexpressed in many cancers. nih.govnih.gov Structure-based design has led to inhibitors where a naphthalene ring, similar to that in this compound, occupies one of the hydrophobic binding pockets (h2 or h3) in the BH3 binding groove of Mcl-1. nih.govacs.org This mimics the interaction of natural pro-apoptotic proteins, thereby inhibiting Mcl-1's function. nih.gov

D3 Receptor: The dopamine D3 receptor is a target for neurological and psychiatric disorders. nih.govresearchgate.net Docking studies on D3 receptor ligands help to understand subtype selectivity. acs.org Ligands typically interact with key residues in the orthosteric binding site, such as Asp110, through ionic bonds, while other parts of the molecule engage in hydrophobic and hydrogen bond interactions within the pocket. acs.orgnih.gov

Dihydropteroate Synthetase (DHPS): DHPS is a crucial enzyme in the folate synthesis pathway of bacteria, making it a target for antibacterial agents. nih.gov Molecular docking studies indicate that inhibitors can occupy both the p-aminobenzoic acid (PABA) and pterin binding pockets of the enzyme, suggesting a mechanism of competitive inhibition. nih.gov

The primary goal of molecular docking is to identify the key intermolecular interactions that stabilize the ligand-receptor complex and to estimate the strength of this binding, often expressed as a binding energy or docking score. fip.org The interactions governing molecular recognition include:

Hydrophobic Interactions: Formed between nonpolar parts of the ligand and hydrophobic residues in the binding pocket. The naphthalene core of this compound is well-suited for such interactions. jst.go.jp

Hydrogen Bonds: Crucial for specificity and binding affinity, often formed between polar groups on the ligand (like the amine and methoxy (B1213986) groups) and amino acid residues in the target protein. nih.gov

Cation-π and π-π Interactions: These involve the aromatic naphthalene ring system interacting with charged residues (cation-π) or other aromatic residues (π-π stacking). jst.go.jp

Binding energetics, typically calculated in kcal/mol, provide a quantitative estimate of binding affinity. For example, a derivative of this compound showed an estimated binding energy of -9.5 kcal/mol when docked into the colchicine site of tubulin. jst.go.jp Another thiazole-naphthalene derivative targeting the same site had a calculated binding energy of -9.1 kcal/mol. nih.gov Lower binding energy values generally suggest a more stable and favorable interaction between the ligand and its target protein.

The following table summarizes the findings from various molecular docking studies on targets relevant to this compound and its derivatives.

| Protein Target | PDB Code | Example Ligand Type | Calculated Binding Energy (kcal/mol) | Key Interacting Residues |

| Tubulin | 1SA0 | Naphthalene-Chalcone Derivative | - | Cys-241, Leu-248, Ala-250, Lys-254, Lys-352 jst.go.jpresearchgate.netnih.gov |

| Mcl-1 | 2NLA | N-(4-hydroxynaphthalen-1-yl)arylsulfonamide | - | Occupies h2 and h3 hydrophobic pockets nih.govacs.org |

| EGFR Tyrosine Kinase | - | 4-Anilinoquinazoline | -6.39 | - |

| VEGFR-2 Tyrosine Kinase | - | 4-Anilinoquinazoline | -8.24 | - |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational methodology that provides detailed insights into the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can elucidate the conformational stability of this compound and its interactions with its environment at an atomic level. These simulations are crucial for understanding how the molecule behaves in different phases (gas, liquid, or in solution) and its potential interactions with biological macromolecules.

The conformational stability of this compound is largely determined by the rotational barrier around the C1-O bond of the methoxy group and the C1-N bond of the amine group. Computational studies on analogous molecules, such as 1-methoxynaphthalene (B125815), have identified different rotational isomers (conformers). For 1-methoxynaphthalene, two primary conformers are often considered: a planar trans conformation, which is typically the most stable, and a higher-energy conformer where the methoxy group is perpendicular to the naphthalene ring. manipal.edu The energy difference between such conformers can be modest, on the order of a few kJ/mol. manipal.edu MD simulations can map the potential energy surface associated with the rotation of the methoxy and amine groups in this compound, revealing the most stable conformations and the energy barriers between them. The stability of these conformers is influenced by steric and electronic effects, which can be accurately modeled using appropriate force fields within the MD simulation.

MD simulations are also instrumental in studying the interaction dynamics of this compound with other molecules, including solvents or biological targets. For instance, simulations can model the behavior of the molecule in an aqueous environment, providing information on its hydration shell and the formation of hydrogen bonds between the amine and methoxy groups and water molecules. Furthermore, in the context of drug design, MD simulations can be employed to investigate the binding of this compound to a protein's active site. mdpi.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com The root-mean-square deviation (RMSD) of the molecule's atoms over the simulation time is a common metric used to assess the stability of its binding pose. researchgate.net

Quantum Chemical Calculations for Geometrical Parameters and Reactivity Indices

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic properties of molecules like this compound. These calculations provide precise values for geometrical parameters and a suite of reactivity indices that help in understanding the chemical behavior of the molecule.

The optimized molecular geometry is obtained by finding the minimum energy structure on the potential energy surface. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data where available. For aromatic systems like naphthalene derivatives, DFT calculations can accurately reproduce the planarity of the ring system and the orientation of the substituents. Studies on similar molecules have demonstrated that DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable geometrical parameters. nih.gov The table below presents illustrative geometrical parameters for a molecule containing a 4-methoxynaphthalen-1-yl moiety, as determined by DFT calculations, which can be considered representative for this compound.

Table 1: Representative Geometrical Parameters from DFT Calculations for a 4-Methoxynaphthalen-1-yl Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.37 Å |

| C1-O1 | 1.36 Å | |

| O1-C11 | 1.43 Å | |

| C4-N1 | 1.40 Å | |

| Bond Angle | C2-C1-O1 | 115.5° |

| C1-O1-C11 | 117.8° | |

| C3-C4-N1 | 121.0° | |

| Dihedral Angle | C2-C1-O1-C11 | -2.5° |

| C5-C4-N1-H | 180.0° |

Note: These values are for illustrative purposes and are based on calculations of structurally related molecules.

Quantum chemical calculations also provide valuable insights into the chemical reactivity of this compound through the calculation of various reactivity indices. mdpi.com These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. rasayanjournal.co.in

Other important reactivity indices include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rasayanjournal.co.in These parameters can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For example, a lower chemical hardness indicates a higher reactivity. rasayanjournal.co.in The table below provides a summary of these reactivity indices and their significance.

Table 2: Key Reactivity Indices from Quantum Chemical Calculations

| Reactivity Index | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measure of electrophilic character. |

Note: The formulas provided are based on Koopmans' theorem approximations.

These computational approaches provide a powerful framework for understanding the structure, stability, and reactivity of this compound at the molecular level, complementing experimental investigations and guiding further research.

Mechanistic Investigations Involving 4 Methoxynaphthalen 1 Amine and Its Derivatives

Enzyme Inhibition Kinetic Studies (e.g., Tyrosinase Inhibition Mechanisms)

Derivatives of 4-Methoxynaphthalen-1-amine have been investigated as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Kinetic studies are crucial for understanding the mechanism of this inhibition. Tyrosinase facilitates the o-hydroxylation of monophenols and their subsequent oxidation to quinones, a critical step in the production of melanin. mdpi.com

Research into methoxy-substituted tyramine (B21549) derivatives has provided insights into their inhibitory mechanisms. nih.gov For instance, kinetic analyses using Lineweaver-Burk plots have identified different types of inhibition. One study found that while some derivatives act as non-competitive inhibitors, others exhibit a mixed-type inhibition pattern. nih.gov Non-competitive inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, whereas mixed-type inhibition implies the inhibitor has different affinities for the free enzyme and the enzyme-substrate complex. researchgate.net

A study on methoxy-substituted tyramine derivatives identified specific compounds with significant inhibitory activity against mushroom tyrosinase. researchgate.net For example, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was found to be a mixed-type inhibitor with a Ki of 0.093 nM. nih.gov In contrast, 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) acted as a non-competitive inhibitor with a Ki of 2.3 nM. nih.gov These findings highlight how structural variations, such as the presence and position of hydroxyl groups on the cinnamic or benzoic acid scaffold, influence the kinetic mechanism of tyrosinase inhibition. mdpi.comresearchgate.net Computational and fluorescence studies have further suggested that these inhibitors can induce conformational changes in the enzyme's active site. interesjournals.org

Table 1: Tyrosinase Inhibition by Methoxy-Substituted Derivatives

| Compound | Type of Inhibition | IC₅₀ (nM) | Kᵢ (nM) | Source |

|---|---|---|---|---|

| Ph9 * | Mixed-type | 0.059 | 0.093 | researchgate.net, nih.gov |

| Ph6 † | Non-competitive | 2.1 | 2.3 | researchgate.net, nih.gov |

| Kojic Acid | Competitive | 16700 | N/A | researchgate.net, nih.gov |

2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate † 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate

Molecular Mechanisms of Interaction with Biological Targets

Derivatives of this compound have emerged as significant inhibitors of tubulin polymerization, a critical process for cell division. jst.go.jpnih.gov Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making them a key target for anticancer agents. nih.gov

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and found to exhibit potent antiproliferative activities. jst.go.jp Further investigation into the mechanism revealed that the most active compound, 5i , potently inhibited tubulin polymerization. jst.go.jp This inhibition of microtubule formation leads to a perturbation in the cell cycle. Flow cytometry analysis demonstrated that treatment with compound 5i caused a significant increase in the percentage of cells in the G2/M phase, arresting the cell cycle at this stage. jst.go.jp Molecular modeling studies suggest that these compounds likely bind to the colchicine (B1669291) site of tubulin, a well-known binding pocket for microtubule-destabilizing agents. jst.go.jpnih.gov Similarly, a series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with the most potent compound, 5b , also showing significant inhibition of tubulin polymerization, G2/M cell cycle arrest, and induction of apoptosis in cancer cells. nih.gov

Table 2: Activity of this compound Derivatives as Tubulin Inhibitors

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Effect on Cell Cycle | Source |

|---|---|---|---|---|

| 5i * | MCF-7, HepG2 | 3.77, 3.83 | Arrest at G2/M phase | jst.go.jp |

| 5b † | MCF-7, A549 | 0.48, 0.97 | Arrest at G2/M phase | nih.gov |

A 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivative with an ethoxy group at the 4-position of the phenyl ring. † A thiazole-naphthalene derivative with an ethoxy group at the 4-position of the phenyl ring.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are tyrosine kinase receptors that play crucial roles in tumor growth, proliferation, and angiogenesis. mdpi.comnih.gov Dual inhibition of these receptors is a promising strategy in cancer therapy. nih.gov

A derivative synthesized from 4-methoxynaphthalen-1-ol, namely 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (compound 4 ), has demonstrated potent inhibitory activity against both EGFR and VEGFR-2. mdpi.com In vitro kinase assays revealed that this compound exhibited inhibitory efficacy comparable to, and in the case of VEGFR-2, greater than the reference drug Sorafenib. mdpi.com Molecular docking analyses were performed to understand the binding interactions within the ATP-binding sites of EGFR and VEGFR-2, providing a rationale for the observed biological activity. mdpi.com This dual inhibition mechanism disrupts the signaling pathways that are critical for cancer cell survival and the formation of new blood vessels that supply tumors. mdpi.comnih.gov

Table 3: EGFR and VEGFR-2 Inhibition by a 4-Methoxynaphthalene Derivative

| Compound | Target Kinase | IC₅₀ (µM) | Fold Inactivation vs. Sorafenib | Source |

|---|---|---|---|---|

| Compound 4 * | EGFR | 0.2162 | 0.9 | mdpi.com |

| Sorafenib | EGFR | 0.2307 | 1.0 | mdpi.com |

| Compound 4 * | VEGFR-2 | 0.2592 | 0.8 | mdpi.com |

| Sorafenib | VEGFR-2 | 0.3075 | 1.0 | mdpi.com |

2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. acs.orgnih.gov Its overexpression is linked to cancer progression and resistance to chemotherapy, making it an attractive therapeutic target. acs.orgnih.gov Mcl-1 functions by binding to pro-apoptotic proteins, such as Noxa, through a hydrophobic groove known as the BH3-binding groove. acs.orgnih.gov

Structure-based design has led to the development of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as selective Mcl-1 inhibitors. acs.org While these compounds are based on a hydroxyl-naphthalene scaffold, related studies provide insight into the role of the methoxy (B1213986) group. Replacing the critical hydroxyl group with a methoxy group in one analog resulted in a 170-fold decrease in binding potency, indicating the importance of the hydrogen-bonding capability of the hydroxyl group for strong interaction with the Mcl-1 protein. acs.org The mechanism of these inhibitors involves binding to the BH3-binding groove of Mcl-1, thereby disrupting the Mcl-1/pro-apoptotic protein interaction. nih.govgoogle.com This disruption frees pro-apoptotic proteins like Bak and Bax, which then trigger the intrinsic apoptosis pathway, leading to caspase activation and programmed cell death. nih.gov NMR and computational studies have been instrumental in confirming that these small molecules bind to the hydrophobic pockets of the Mcl-1 BH3-binding groove, mimicking the action of natural BH3-only proteins. google.com

Table 4: Mcl-1 Binding Affinity of Naphthyl Derivatives

| Compound | R² Group | R³ Group | Kᵢ (µM) | Source |

|---|---|---|---|---|

| Congener 10 | OH | H | ~0.51 | acs.org |

| Analogue 40 | OCH₃ | H | 86.98 | acs.org |

Elucidation of Reaction Mechanisms for Synthetic Transformations

The synthesis of biologically active derivatives of this compound involves various chemical transformations, the mechanisms of which are well-established in organic chemistry.

A plausible synthetic route to certain derivatives involves reductive amination . vulcanchem.com This reaction typically occurs between an aldehyde (such as 4-methoxy-1-naphthaldehyde) and an amine (like cyclohexanamine). The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to form an imine or a Schiff base. In the final step, the imine is reduced, often by a hydride reagent like sodium cyanoborohydride, to yield the final secondary amine product. vulcanchem.com

The naphthalene (B1677914) ring itself is subject to electrophilic aromatic substitution . The methoxy group at the C4 position is an activating, ortho-para directing group. However, in the naphthalene system, substitution is directed to other positions on the ring, such as the 5- or 8-positions for nitration using concentrated nitric acid. vulcanchem.com

The synthesis of more complex derivatives, such as 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, involves a multi-step sequence. jst.go.jp A key step in such syntheses can be the formation of an amide bond. The coupling of carboxylic acids with amines often utilizes activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt). nih.gov The mechanism likely proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is then attacked by HOBt to form an active ester, which is less prone to side reactions and readily undergoes nucleophilic acyl substitution by the amine to form the stable amide bond. nih.gov

Another common transformation is the reduction of functional groups. The reduction of a nitro group, a common precursor to an amine, can be achieved using reagents like iron powder in the presence of an acid. Nitriles and amides can also be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Applications of 4 Methoxynaphthalen 1 Amine and Its Derivatives in Advanced Chemical and Material Technologies

Utilization as Building Blocks in Complex Organic Synthesis

The reactivity of 4-Methoxynaphthalen-1-amine makes it a valuable building block in organic synthesis. numberanalytics.comijrpr.com The lone pair of electrons on the nitrogen atom confers nucleophilic properties, allowing it to react with a variety of electrophiles. numberanalytics.com This reactivity is fundamental to its role as a precursor for more complex molecular architectures.

A key synthetic transformation involves the oxidation of this compound to its corresponding aldehyde, 4-methoxy-1-naphthaldehyde. vulcanchem.com This aldehyde is a crucial intermediate that can undergo further reactions. For instance, it can be subjected to reductive amination with cyclohexanamine in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine, N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine. vulcanchem.com

Another significant application is its use in condensation reactions to form Schiff bases (imines). The primary amine group of a related precursor, 4-methoxynaphthalene-1-carbaldehyde, readily reacts with other primary amines, such as 2-amino-4-methylphenol, to yield complex imine structures like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol. iucr.orgresearchgate.net Such reactions are pivotal in creating molecules with specific electronic and structural properties.

Furthermore, the 4-methoxynaphthalene moiety is incorporated into heterocyclic systems. Research has shown its use, starting from 1-methoxynaphthalene (B125815), in the synthesis of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. jst.go.jpnih.gov This multi-step synthesis involves creating key enamine intermediates which are then cyclized with guanidine (B92328) to afford the final pyrimidine-based structures. jst.go.jp These examples underscore the utility of the 4-methoxynaphthalene core as a foundational element for constructing diverse and complex organic compounds. cymitquimica.combldpharm.com

Scaffold Design and Modification in Medicinal Chemistry Research

The 4-methoxynaphthalene-1-amine scaffold is a recurring motif in medicinal chemistry, where it is employed as a foundational structure for designing novel therapeutic agents. unige.it Nitrogen-containing heterocycles, often built upon such scaffolds, are prevalent in pharmacologically active molecules. rsc.org

A notable area of research involves the development of tubulin polymerization inhibitors, which are a critical class of anticancer agents. jst.go.jpnih.gov A series of novel 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines have been designed and synthesized, demonstrating significant antiproliferative activity against various cancer cell lines. jst.go.jpnih.govresearchgate.net These compounds are believed to interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. jst.go.jpresearchgate.net The most potent compound from one study, which features an ethoxy group on the adjacent phenyl ring, exhibited IC₅₀ values of 3.77 µM and 3.83 µM against MCF-7 and HepG2 cancer cell lines, respectively. jst.go.jpnih.gov

The table below summarizes the in vitro antiproliferative activity of selected 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivatives.

| Compound ID | R Group (Aryl) | IC₅₀ on MCF-7 (µM) | IC₅₀ on HepG2 (µM) |

| 5a | 3,4,5-trimethoxyphenyl | 10.61 ± 0.58 | 12.11 ± 0.61 |

| 5i | 4-ethoxyphenyl | 3.77 ± 0.36 | 3.83 ± 0.26 |

| 5j | 4-propoxyphenyl | 4.02 ± 0.33 | 4.37 ± 0.41 |

| 5m | 4-chlorophenyl | 6.48 ± 0.47 | 7.03 ± 0.52 |

| Cisplatin | (Standard) | 16.29 ± 0.83 | 18.14 ± 0.95 |

| Data sourced from J-Stage. jst.go.jp |

In other research, the 4-methoxynaphthalene scaffold has been incorporated into phenanthro[9,10-d]imidazole derivatives. researchgate.net Specifically, 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has been synthesized and studied, with findings indicating it possesses antimicrobial and antifungal activities against various strains. rsc.orgresearchgate.net

Research in Advanced Materials Science and Related Technologies

Beyond biological applications, this compound and its derivatives are explored in the field of materials science. The unique electronic and structural properties of the naphthalene (B1677914) core make it suitable for creating functional materials. Derivatives have been investigated for incorporation into monomers for conductive polymers and as ligands for catalysis. vulcanchem.com

A significant application in materials science is the development of corrosion inhibitors, particularly for protecting metals in acidic environments. nih.gov Organic compounds containing heteroatoms like nitrogen and oxygen are effective inhibitors because these atoms can coordinate with metal surfaces, forming a protective film that prevents corrosion. researchgate.netnih.govmdpi.commdpi.com

Research has demonstrated that Schiff base derivatives synthesized from precursors of this compound exhibit significant anti-corrosion properties. iucr.orgresearchgate.net A study on (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, synthesized from 4-methoxynaphthalene-1-carbaldehyde, showed through density functional theory (DFT) calculations that the compound has high chemical hardness and potential as an anticorrosive agent for iron and copper. iucr.orgresearchgate.net The inhibitor functions by adsorbing onto the metal surface, a process governed by the molecule's electronic structure, creating a barrier against corrosive agents. researchgate.netdntb.gov.ua Studies on the related compound naphthylamine have reported high inhibition efficiencies of up to 85.6% for copper alloys in acidic solutions. researchgate.net

The table below highlights research findings on naphthalene-based corrosion inhibitors.

| Inhibitor Type | Metal | Environment | Key Finding |

| Naphthylamine | Copper-Nickel Alloy | Hydrochloric Acid | Higher inhibitor efficiency of 85.6% was observed. researchgate.net |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Iron, Copper | Theoretical (DFT) | Compound exhibits significant anticorrosion properties. researchgate.net |

| Hydrazone Derivatives (containing methoxynaphthalene) | Mild Steel | 1.0 M HCl | Maximum inhibition efficiencies of up to 96% at optimal concentration. mdpi.com |

The naphthalene moiety is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes for detecting various analytes. nih.gov The fluorescence properties are often sensitive to the local environment, making them excellent candidates for chemical sensors. nih.gov

In this context, derivatives of methoxynaphthalene have been synthesized to act as fluorescent chemosensors. thno.org For example, 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA), a probe derived from a substituted methoxynaphthalene structure, was developed for the selective detection of glutathione (B108866) (GSH) over other biothiols. thno.org Upon reaction with GSH, the probe exhibits a significant enhancement in fluorescence emission. thno.org This particular probe has also been shown to be capable of detecting GSH in living cells using two-photon microscopy. thno.org The synthesis of these probes often involves multi-step reactions starting from substituted benzaldehydes to construct the naphthalene dialdehyde (B1249045) system. thno.org The conversion of a low-fluorescence amine group to a highly fluorescent imine is a common strategy in probe design to achieve a "turn-on" response. mdpi.com

Structure Activity Relationship Sar Studies and Rational Molecular Design

Rational Design of Derivatives for Enhanced Molecular Interactions

Rational drug design involves the strategic development of new molecules based on the understanding of a biological target's structure and mechanism. The 4-methoxynaphthalen-1-amine scaffold has been central to such efforts, particularly in the design of inhibitors for proteins implicated in cancer, such as tubulin and Mcl-1.

One prominent strategy involves designing derivatives that act as tubulin polymerization inhibitors. jst.go.jpnih.gov For instance, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed to interact with the colchicine (B1669291) binding site on tubulin, a critical component of the cellular cytoskeleton. jst.go.jp This targeted approach aims to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. jst.go.jp

Similarly, structure-based design has been employed to create inhibitors of the anti-apoptotic protein Mcl-1, a key therapeutic target in various cancers. In one study, docking models of a parent compound revealed that a specific region of the molecule projected into a deep hydrophobic pocket of the Mcl-1 protein. acs.org This insight guided the synthesis of new analogues with modified substituents, aiming to optimize hydrophobic interactions within this pocket and thereby enhance binding affinity and inhibitory potency. acs.org These design strategies underscore the importance of the this compound core in creating molecules with precisely tailored interactions with their biological targets.

Impact of Substituent Variations on Molecular Functionality and Specificity

The modification of substituents on derivatives of this compound is a critical aspect of SAR studies, allowing for the fine-tuning of a molecule's biological activity. The nature and position of these substituents can profoundly influence factors like binding affinity, selectivity, and potency. nih.gov In aromatic amines, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic properties of the entire molecule, affecting its interaction with target proteins. nih.gov

In a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivatives designed as anticancer agents, variations on the 5-aryl ring led to significant differences in antiproliferative activity. jst.go.jp The introduction of an ethoxy group at the 4-position of the phenyl ring resulted in the most active compound against MCF-7 and HepG2 cancer cell lines. jst.go.jp

Table 1: Antiproliferative Activity of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine Derivatives

| Compound | Substituent (on 5-phenyl ring) | IC₅₀ on MCF-7 (μM) | IC₅₀ on HepG2 (μM) |

|---|---|---|---|

| 5i | 4-Ethoxy | 3.77 ± 0.36 | 3.83 ± 0.26 |

Data sourced from a study on novel tubulin polymerization inhibitors. jst.go.jp

A similar trend was observed in a series of thiazole-naphthalene derivatives. The compound featuring an ethoxy group at the 4-position of a phenyl ring was the most potent inhibitor against both MCF-7 and A549 cancer cell lines. nih.gov Conversely, replacing this with a 2-bromo-3,4,5-trimethoxyphenyl group led to a marked decrease in activity. nih.gov Further modifications to the aminothiazole ring showed that introducing fatty acyl groups generally decreased antiproliferative activity, whereas a trichloroacetyl group significantly improved it. nih.gov

Table 2: Antiproliferative Activity of Thiazole-Naphthalene Derivatives

| Compound | Key Substituents | IC₅₀ on MCF-7 (μM) | IC₅₀ on A549 (μM) |

|---|---|---|---|

| 5b | 4-Ethoxyphenyl, free amine on thiazole | 0.48 ± 0.03 | 0.97 ± 0.13 |

Data sourced from a study on thiazole-naphthalene derivatives as tubulin polymerization inhibitors. nih.gov

These findings demonstrate that even subtle changes to the substituents can dramatically alter the biological function and specificity of the parent compound, providing a clear roadmap for optimizing lead compounds.

Role of the Naphthalene (B1677914) Core in Dictating Molecular Properties and Interactions

The bicyclic aromatic naphthalene core is not merely a passive scaffold but an active contributor to the molecular properties and biological interactions of its derivatives. researchgate.net Its rigid, planar structure and extensive π-system make it an ideal building block for molecules designed to fit into the active sites of proteins and enzymes. nih.govacs.org

The naphthalene moiety is a key feature in numerous potent tubulin inhibitors, including analogues of combretastatin (B1194345) A-4. nih.gov Its structure allows it to effectively occupy hydrophobic pockets in target proteins. For example, in the rational design of Mcl-1 inhibitors, the naphthalene portion of the molecule was shown through modeling to fit within the hydrophobic grooves of the protein's binding site. acs.org

Furthermore, the inherent aromaticity and size of the naphthalene system contribute to its ability to engage in favorable non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for stable ligand-protein binding. The substituents on the core, namely the 1-amino and 4-methoxy groups, provide key hydrogen bond donor and acceptor sites, respectively. These groups influence the electron distribution across the aromatic system, which in turn modulates the molecule's reactivity and binding capabilities. cdnsciencepub.com The combination of the rigid naphthalene platform with the strategically placed functional groups makes this compound a privileged structure in medicinal chemistry for creating targeted therapeutics. researchgate.net

Q & A

Q. What systematic review methodologies ensure comprehensive retrieval of this compound research?

Retrosynthesis Analysis